molecular formula C13H12N2O4 B5837425 2-methyl-N-(2-methyl-5-nitrophenyl)furan-3-carboxamide

2-methyl-N-(2-methyl-5-nitrophenyl)furan-3-carboxamide

Cat. No.: B5837425
M. Wt: 260.24 g/mol
InChI Key: MQOKGQDABSINFI-UHFFFAOYSA-N
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Description

2-methyl-N-(2-methyl-5-nitrophenyl)furan-3-carboxamide is an organic compound that belongs to the class of furan derivatives. It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a carboxamide group. The compound also contains two methyl groups and a nitro group attached to the phenyl ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-methyl-5-nitrophenyl)furan-3-carboxamide typically involves the reaction of 2-methyl-5-nitroaniline with furan-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-methyl-5-nitrophenyl)furan-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed

    Oxidation: Formation of 2-methyl-N-(2-methyl-5-aminophenyl)furan-3-carboxamide.

    Reduction: Formation of 2-methyl-N-(2-methyl-5-aminophenyl)furan-3-carboxamide.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

2-methyl-N-(2-methyl-5-nitrophenyl)furan-3-carboxamide has several scientific research applications,

Biological Activity

Overview

2-methyl-N-(2-methyl-5-nitrophenyl)furan-3-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives, characterized by a furan ring and a carboxamide functional group. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound, particularly the nitrophenyl and furan moieties, contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitrophenyl group is known to modulate enzyme activity by binding to active sites, potentially inhibiting their function and leading to antimicrobial effects. The furan ring participates in π-π interactions with aromatic amino acids in proteins, enhancing binding affinity and specificity .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of furan have been shown to possess activity against various bacterial strains. The incorporation of nitrophenyl groups enhances this activity by affecting the permeability of microbial membranes and inhibiting essential metabolic pathways .

Table 1: Antimicrobial Activity of Furan Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
2-methyl-N-(4-nitrophenyl)furan-3-carboxamideS. aureus16 µg/mL
5-(4-nitrophenyl)furan-2-carboxylic acidP. aeruginosa8 µg/mL

Anti-inflammatory Properties

In vitro studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This action can be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

Preliminary investigations into the anticancer properties of related furan derivatives indicate that they may induce apoptosis in cancer cell lines through mitochondrial pathways. For example, extracts from fungi producing similar compounds have shown cytotoxic effects against human cancer cell lines, including HeLa and MCF-7 cells .

Case Study: Anticancer Activity
A study conducted on the anticancer effects of furan derivatives demonstrated that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Research Findings

Recent studies have focused on synthesizing analogs of this compound to explore structure-activity relationships (SAR). These investigations aim to identify modifications that enhance biological activity while reducing toxicity.

Table 2: Structure-Activity Relationship Insights

Structural ModificationObserved Effect
Addition of halogen substituentsIncreased antimicrobial potency
Replacement of nitro group with amino groupEnhanced anticancer activity
Alteration of furan substituentsImproved binding affinity to target enzymes

Properties

IUPAC Name

2-methyl-N-(2-methyl-5-nitrophenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-8-3-4-10(15(17)18)7-12(8)14-13(16)11-5-6-19-9(11)2/h3-7H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOKGQDABSINFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(OC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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